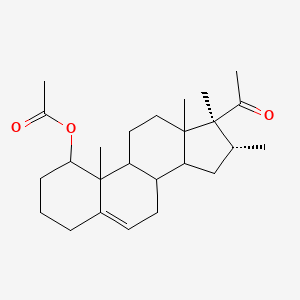![molecular formula C16H14BrN3O4 B15020561 2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B15020561.png)
2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is an organic compound that features a bromophenoxy group and a nitrophenylmethylidene group attached to a propanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.
Condensation with hydrazine: The bromophenoxy intermediate is then reacted with hydrazine to form the corresponding hydrazide.
Condensation with nitrobenzaldehyde: Finally, the hydrazide is condensed with 2-nitrobenzaldehyde under acidic conditions to form the desired product
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromophenoxy group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromophenoxyacetic acid: This compound has a similar bromophenoxy group but differs in its overall structure and properties.
[(E)-{[2-(4-bromophenoxy)-5-nitrophenyl]methylidene}amino]thiourea: This compound shares the bromophenoxy and nitrophenyl groups but has a different functional group attached.
Uniqueness
2-(4-bromophenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14BrN3O4 |
|---|---|
Molecular Weight |
392.20 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14BrN3O4/c1-11(24-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20(22)23/h2-11H,1H3,(H,19,21)/b18-10+ |
InChI Key |
CZTJFMGHYRNPCK-VCHYOVAHSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorophenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15020485.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]heptanehydrazide](/img/structure/B15020495.png)
![N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15020498.png)
![2-bromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15020503.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B15020509.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B15020513.png)
![5-(4-chlorophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020519.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15020526.png)
![2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15020535.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B15020550.png)
![4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15020556.png)

![(5E)-5-{[(3-aminophenyl)amino]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B15020560.png)
![5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020588.png)
